

# A Spectroscopic Showdown: Unraveling the Isomers of 2-Methyl-2-octanol

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## Compound of Interest

Compound Name: 2-Methyl-2-octanol

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For researchers, scientists, and professionals in drug development, understanding the subtle differences between isomeric structures is paramount. This guide provides a comprehensive spectroscopic comparison of **2-Methyl-2-octanol** and its structural isomers, offering a clear differentiation based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This publication presents a detailed analysis of **2-Methyl-2-octanol** and a selection of its C<sub>9</sub>H<sub>20</sub>O isomers, providing the scientific community with a valuable resource for identification and characterization. The isomers compared in this guide are:

- **2-Methyl-2-octanol**
- 3-Methyl-3-octanol
- 2-Nonanol
- 3-Nonanol
- 5-Nonanol

The distinct structural arrangements of these isomers lead to unique spectroscopic fingerprints, which are detailed in the following sections.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for each isomer.

## <sup>1</sup>H NMR Spectral Data

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ, ppm) for Selected Isomers of **2-Methyl-2-octanol**.

Isomer	-OH	-CH <sub>3</sub> (adjacent to O)	-CH <sub>2</sub> - (adjacent to O)	Other notable peaks
2-Methyl-2-octanol	~1.3 (s, 1H)	~1.15 (s, 6H)	-	~0.88 (t, 3H, terminal CH <sub>3</sub> ), ~1.2-1.4 (m, 10H, other CH <sub>2</sub> )
3-Methyl-3-octanol	~1.2 (s, 1H)	~1.1 (s, 3H)	~1.4 (q, 2H)	~0.9 (t, 6H, terminal CH <sub>3</sub> 's), ~1.2-1.5 (m, 8H, other CH <sub>2</sub> )
2-Nonanol[1]	~1.6 (br s, 1H)	~1.18 (d, 3H)	-	~3.78 (sextet, 1H, CH-OH), ~0.88 (t, 3H, terminal CH <sub>3</sub> ), ~1.2-1.5 (m, 12H, other CH <sub>2</sub> )
3-Nonanol	~1.5 (br s, 1H)	-	~1.4 (m, 4H)	~3.5 (quintet, 1H, CH-OH), ~0.9 (t, 6H, terminal CH <sub>3</sub> 's), ~1.2-1.6 (m, 10H, other CH <sub>2</sub> )
5-Nonanol	~1.4 (br s, 1H)	-	~1.4 (m, 4H)	~3.6 (quintet, 1H, CH-OH), ~0.9 (t, 6H, terminal CH <sub>3</sub> 's), ~1.2-1.6 (m, 10H, other CH <sub>2</sub> )

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectral Data

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ, ppm) for Selected Isomers of **2-Methyl-2-octanol**.

Isomer	C-OH	C adjacent to C-OH	Other notable peaks
2-Methyl-2-octanol	~71.5	~29.3 (2C, CH <sub>3</sub> )	~44.1, ~32.0, ~29.6, ~24.9, ~22.8, ~14.2
3-Methyl-3-octanol	~74.5	~27.0 (CH <sub>3</sub> ), ~34.0 (CH <sub>2</sub> )	~40.0, ~32.0, ~29.0, ~23.5, ~23.0, ~14.0
2-Nonanol <sup>[1]</sup>	~68.2	~23.5 (CH <sub>3</sub> )	~39.5, ~32.0, ~29.7, ~29.4, ~25.9, ~22.8, ~14.2
3-Nonanol	~72.9	~30.1 (2C, CH <sub>2</sub> )	~37.0, ~32.0, ~28.0, ~25.5, ~22.8, ~14.2, ~10.0
5-Nonanol	~74.0	~37.5 (2C, CH <sub>2</sub> )	~28.0, ~23.0, ~14.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

## Infrared (IR) Spectral Data

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>) for Selected Isomers of **2-Methyl-2-octanol**.

Isomer	O-H Stretch	C-H Stretch	C-O Stretch
2-Methyl-2-octanol	~3380 (broad)	~2950-2850	~1150
3-Methyl-3-octanol	~3400 (broad)	~2960-2870	~1140
2-Nonanol[2]	~3350 (broad)	~2930-2860	~1115
3-Nonanol	~3350 (broad)	~2930-2860	~1125
5-Nonanol[3]	~3350 (broad)	~2930-2860	~1110

## Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) in the Electron Ionization Mass Spectra of Selected Isomers of **2-Methyl-2-octanol**.

Isomer	Molecular Ion (M <sup>+</sup> )	Base Peak	Key Fragment Ions
2-Methyl-2-octanol[4]	144 (weak or absent)	59	43, 69, 87, 129
3-Methyl-3-octanol	144 (weak or absent)	73	43, 55, 87, 115
2-Nonanol[1]	144 (weak)	45	59, 73, 87, 101
3-Nonanol[4]	144 (weak)	59	45, 73, 87, 115
5-Nonanol[5]	144 (weak)	87	43, 59, 73

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the neat alcohol sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

- $^1\text{H}$  NMR Data Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- $^{13}\text{C}$  NMR Data Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied to obtain singlet peaks for all carbon atoms.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and 77.16 ppm for the central peak of  $\text{CDCl}_3$  for  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

- Sample Preparation: A small drop of the neat liquid alcohol sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
- Data Acquisition: Spectra were recorded in the range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
- Data Processing: The resulting spectrum was baseline corrected and the frequencies of the major absorption bands were determined.

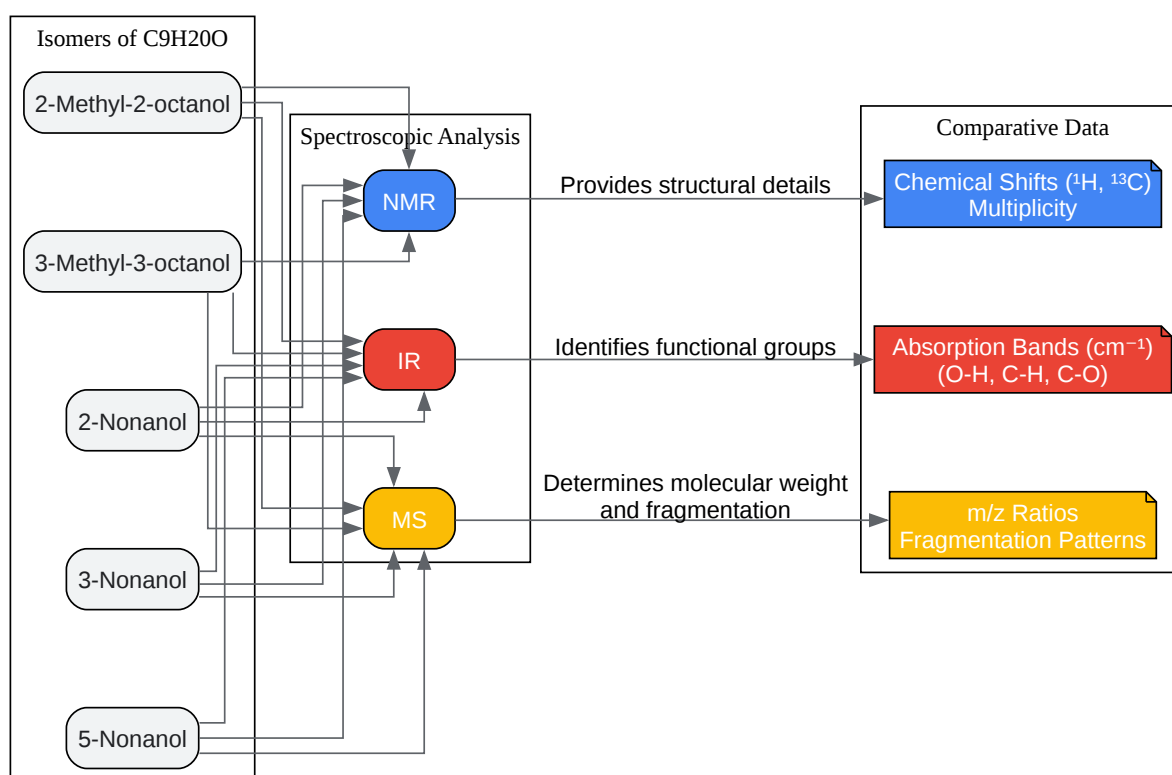
## Mass Spectrometry (MS)

- Sample Introduction: A small amount of the neat alcohol sample was injected into a gas chromatograph (GC) for separation and introduction into the mass spectrometer.
- Instrumentation: Mass spectra were obtained using an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.
- GC Conditions: A DB-5ms capillary column (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness) was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

- MS Conditions: Electron ionization (EI) was used with an ionization energy of 70 eV. The mass spectrometer was operated in full scan mode from  $m/z$  40 to 400.
- Data Analysis: The resulting total ion chromatogram and mass spectra of the separated components were analyzed to identify the molecular ion and major fragment ions.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the **2-Methyl-2-octanol** isomers.



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Caption: Workflow for the spectroscopic comparison of **2-Methyl-2-octanol** isomers.

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